molecular formula C12H13ClFN B13612096 2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride

2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride

Cat. No.: B13612096
M. Wt: 225.69 g/mol
InChI Key: BKYXWZNVVGHSPW-UHFFFAOYSA-N
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Description

2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom attached to an ethanamine group, which is further connected to a naphthalene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Fluorination: The introduction of the fluorine atom is achieved through a nucleophilic substitution reaction. This can be done using reagents such as hydrogen fluoride (HF) or other fluorinating agents.

    Formation of Ethanamine Group: The ethanamine group is introduced through a reductive amination process. This involves the reaction of a naphthyl ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include naphthyl ketones, amine derivatives, and substituted naphthalene compounds.

Scientific Research Applications

2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)ethan-1-amine hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Chloro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    2-Fluoro-1-(naphthalen-2-yl)ethan-1-amine hydrochloride: The position of the naphthalene ring attachment differs, affecting its chemical behavior.

Uniqueness

The presence of the fluorine atom in 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride imparts unique properties such as increased stability, enhanced reactivity, and potential biological activity. These characteristics make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13ClFN

Molecular Weight

225.69 g/mol

IUPAC Name

2-fluoro-1-naphthalen-1-ylethanamine;hydrochloride

InChI

InChI=1S/C12H12FN.ClH/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2;1H

InChI Key

BKYXWZNVVGHSPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CF)N.Cl

Origin of Product

United States

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